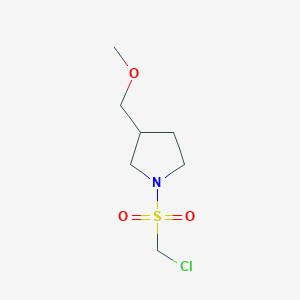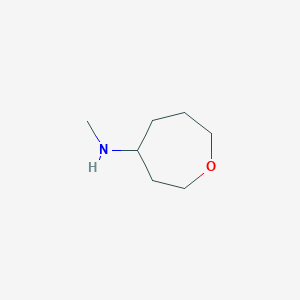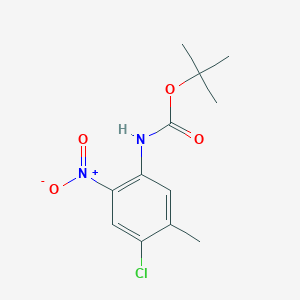
(4-Chloro-5-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate: is an organic compound with the molecular formula C12H15ClN2O4 . It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a chloro-substituted aromatic ring, and a nitro group, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.
Amination (Carboxylation) or Rearrangement: Another method includes a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity tert-butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Protecting Groups: tert-Butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate is used as a protecting group for amines in organic synthesis.
Biology and Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(5-chloro-2-methyl-4-nitrophenyl)carbamate
- tert-Butyl N-(4-iodophenyl)carbamate
- tert-Butyl N-(2-(methylamino)ethyl)carbamate
Uniqueness:
- Functional Groups: The presence of both a chloro and nitro group in tert-butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate provides unique reactivity compared to similar compounds.
- Applications: Its specific structure makes it particularly useful in applications requiring selective reactivity and stability .
Propriétés
Formule moléculaire |
C12H15ClN2O4 |
|---|---|
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
tert-butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H15ClN2O4/c1-7-5-9(10(15(17)18)6-8(7)13)14-11(16)19-12(2,3)4/h5-6H,1-4H3,(H,14,16) |
Clé InChI |
XPKGICYJOWIVOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)
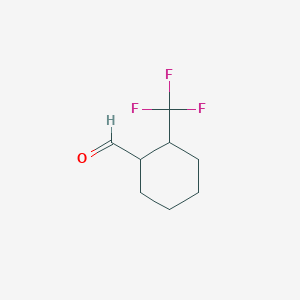
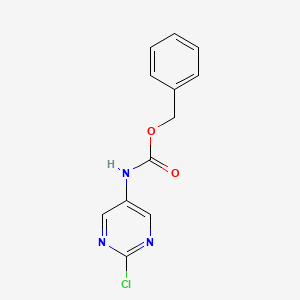
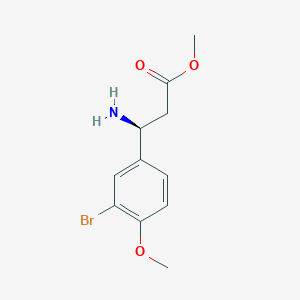
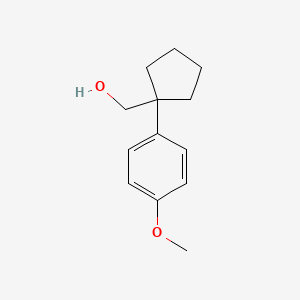
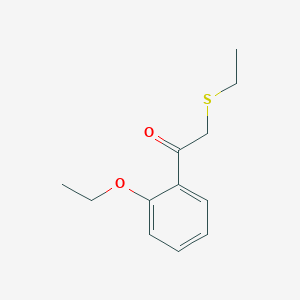
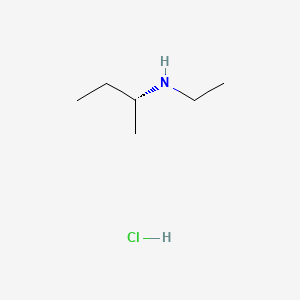

![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
